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An In-depth Technical Guide on the Mechanism of Action of the TIGIT Immune Checkpoint

Introduction
T cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory immune checkpoint

receptor that plays a crucial role in regulating immune responses, particularly in the context of

cancer and chronic infections.[1][2] Expressed on key immune effector cells, including activated

CD4+ and CD8+ T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells, TIGIT

functions to dampen immune activation and prevent excessive inflammation.[3][4] However,

tumor cells frequently exploit this pathway to evade immune surveillance and destruction.[1][5]

TIGIT exerts its inhibitory functions through a complex network of interactions, primarily

centered around its competition with the co-stimulatory receptor CD226 (also known as DNAM-

1) for shared ligands expressed on antigen-presenting cells (APCs) and tumor cells.[5][6] This

guide provides a detailed examination of the molecular mechanisms underlying TIGIT's

function, its impact on various immune cell subsets, and the experimental methodologies used

to investigate its pathway.

The TIGIT/CD226 Axis: A Balance of Activation and
Inhibition
The functional effects of TIGIT are best understood in the context of its interplay with a family of

interacting receptors and ligands. This axis determines the net signaling outcome—either

activation or inhibition—of the immune cell.
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Receptors: These are expressed on T cells and NK cells.

TIGIT: An inhibitory receptor containing an Immunoreceptor Tyrosine-based Inhibitory Motif

(ITIM) and an Immunoglobulin Tyrosine Tail (ITT)-like motif in its cytoplasmic domain.[7][8]

CD226 (DNAM-1): An activating receptor that delivers a positive co-stimulatory signal.[7]

[9]

CD96 (TACTILE): Another receptor that binds CD155 and is generally considered

inhibitory in mice, though its role in humans is still under investigation.[9]

Ligands: These are expressed on APCs (like dendritic cells and macrophages) and are often

upregulated on tumor cells.[3][10]

CD155 (Poliovirus Receptor, PVR): The primary and high-affinity ligand for both TIGIT and

CD226.[3][11][12]

CD112 (Nectin-2, PVRL2): A lower-affinity ligand for TIGIT and CD226.[3][11][13]

CD113 (Nectin-3): Binds TIGIT with lower affinity.[9][14]

The balance of expression between TIGIT and CD226 on the lymphocyte surface and the

availability of their shared ligands in the microenvironment are critical determinants of the

cellular response.[3][15]

Molecular Mechanisms of TIGIT-Mediated Inhibition
TIGIT employs multiple mechanisms to suppress immune cell function, acting through both

direct signaling and by interfering with activating pathways.

Direct Inhibitory Signaling (Cell-Intrinsic)
Upon binding to its ligands (primarily CD155), the ITIM and ITT-like motifs within TIGIT's

cytoplasmic tail become phosphorylated.[8][16] This recruits intracellular phosphatases, such

as SHIP1 and SHP2, which dephosphorylate key components of activating signaling cascades,

thereby delivering a direct inhibitory signal into the cell.[6][17] This intrinsic signaling directly

suppresses lymphocyte proliferation, cytokine production, and cytotoxic activity.[6][18]
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Caption: TIGIT direct signaling pathway.

Competition with CD226 for Ligand Binding
TIGIT binds to the primary ligand CD155 with a significantly higher affinity than the activating

receptor CD226.[3][10] This competitive advantage allows TIGIT to effectively sequester

CD155, preventing its engagement with CD226 and thereby blocking the transmission of a

critical co-stimulatory signal required for full T cell and NK cell activation.[5][19]

Disruption of CD226 Dimerization
Beyond competing for ligands, TIGIT can interact directly with CD226 on the same cell surface

(in cis). This interaction disrupts the homodimerization of CD226, a process necessary for its

signaling function.[17][20][21] This represents another layer of TIGIT-mediated suppression

that is independent of ligand binding.[17][20]

Modulation of Antigen-Presenting Cell (APC) Function
TIGIT can also exert its effects indirectly. When TIGIT on a T cell or Treg engages with CD155

on a dendritic cell (DC), it can induce an immunosuppressive phenotype in the DC.[11] This

"reverse signaling" leads to increased production of the inhibitory cytokine IL-10 and decreased

production of the pro-inflammatory, T cell-activating cytokine IL-12 by the DC, further

dampening the overall immune response.[11][22]
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[https://www.benchchem.com/product/b3175645#mechanism-of-action-of-tigit-immune-
checkpoint]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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